![molecular formula C10H11NO6S B2697295 (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid CAS No. 300567-51-5](/img/structure/B2697295.png)
(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid” is a chemical compound with the molecular formula C15H13NO6S and a molecular weight of 335.33 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides involved the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodioxine ring attached to a sulfonylamino group and an acetic acid group .Scientific Research Applications
Enantioselective Receptor for Sulfonylamino Acids
A study by Oliva et al. (2004) focused on the synthesis of an enantioselective receptor using a combination of a cis-tetrahydrobenzoxanthene skeleton with benzoxazole and an amidopyridine. This receptor exhibited chiral recognitions for sulfonylamino acids and was capable of enantioselective extraction from aqueous solutions of their salts, suggesting potential applications in chiral separations and purifications (Oliva et al., 2004).
Meta-C–H Functionalization of Benzoic Acid Derivatives
Li et al. (2016) developed a general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template. This work demonstrates the potential of sulfonylamino-acetic acid derivatives in synthetic chemistry, enabling selective functionalization and further transformation of benzoic acid derivatives, which are crucial structural motifs in drug molecules and natural products (Li et al., 2016).
Sulfonic Acid-Containing Polybenzoxazine for Proton Exchange Membranes
Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer for use in direct methanol fuel cells. The study underscores the importance of sulfonylamino-acetic acid derivatives in developing materials with high proton conductivity and low methanol permeability, crucial for fuel cell technology (Yao et al., 2014).
Antibacterial Activity of Benzoxazine Analogues
Research by Kadian et al. (2012) on the synthesis and evaluation of antibacterial activity of benzoxazine analogues reveals the potential biomedical applications of sulfonylamino-acetic acid derivatives. Their findings suggest these compounds exhibit significant activity against various bacterial strains, indicating their utility in developing new antibacterial agents (Kadian et al., 2012).
Carbonic Anhydrase Inhibitory Activities
Husain and Madhesia (2012) explored heterocyclic sulfonamides, including derivatives of sulfonylamino-acetic acid, for their inhibitory effects on carbonic anhydrase isozymes. This enzyme plays a role in various physiological processes, suggesting these compounds could be useful in treating disorders like glaucoma, epilepsy, and obesity (Husain & Madhesia, 2012).
Future Directions
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c12-10(13)6-11-18(14,15)7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5,11H,3-4,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWLQLFXKIZXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.